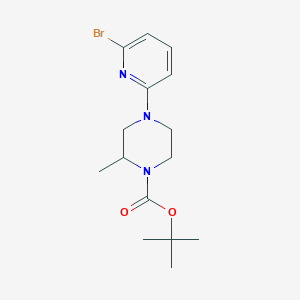

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13436380

Molecular Formula: C15H22BrN3O2

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22BrN3O2 |

|---|---|

| Molecular Weight | 356.26 g/mol |

| IUPAC Name | tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3 |

| Standard InChI Key | SQDUYEDKGPSFGF-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br |

| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br |

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.26 g/mol . Key structural features include:

-

A piperazine ring substituted with a methyl group at position 2.

-

A tert-butoxycarbonyl (Boc) protecting group at position 1.

-

A 6-bromopyridin-2-yl moiety at position 4.

Table 1: Physicochemical Properties

The Boc group enhances stability during synthetic procedures, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings .

Synthesis and Preparation

The synthesis typically involves sequential functionalization of the piperazine core. A common route includes:

-

Alkylation: Introducing the methyl group to piperazine.

-

Carboxylation: Attaching the Boc group using di-tert-butyl dicarbonate.

-

Halogenation: Bromination at the pyridine ring via electrophilic substitution or metal-catalyzed coupling .

A specific method involves reacting tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate with hydrogen gas in the presence of Pd/C, followed by bromination using PBr₃ . Recent advancements employ visible-light-mediated catalysis for improved selectivity .

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DCM | 85–90% | |

| Bromination | PBr₃, DMF, 0°C to RT | 70–75% | |

| Purification | Column chromatography (Hexane:EtOAc) | – |

Applications in Pharmaceutical Research

This compound is pivotal in synthesizing kinase inhibitors and anticancer agents. For example, it serves as an intermediate in palbociclib analogs, which target cyclin-dependent kinases (CDKs) in breast cancer therapy . The bromine atom enables further functionalization via cross-coupling to introduce aryl or heteroaryl groups .

Table 3: Biological Relevance of Derivatives

| Derivative | Target | Activity | Source |

|---|---|---|---|

| Palbociclib analogs | CDK4/6 | Antiproliferative | |

| Boronate esters | Proteases | Inhibitory | |

| Aminopyridine complexes | DNA intercalation | Cytotoxic |

Comparison with Structural Analogs

Modifying the pyridine or piperazine moiety alters physicochemical and biological properties:

Table 4: Analog Comparison

| Compound | Substituent | LogP | Bioactivity |

|---|---|---|---|

| Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate | Bromine at pyridine-3 | 3.2 | Lower solubility |

| Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | Nitro at pyridine-5 | 2.8 | Enhanced reactivity |

The 6-bromo-2-pyridinyl configuration optimizes steric and electronic effects for cross-coupling reactions compared to 3- or 4-substituted analogs .

Recent Research Advances

Recent studies focus on streamlining synthesis and expanding applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume